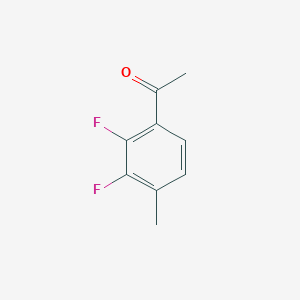

2',3'-Difluoro-4'-methylacetophenone

説明

Significance of Fluorine in Pharmaceutical and Agrochemical Industries

The introduction of fluorine into biologically active molecules is a widely used strategy in modern drug discovery and agrochemical design. Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial effects of this element. chemscene.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to dramatically alter the physicochemical and biological properties of a parent molecule.

Impact of Fluorine on Bioactivity and Pharmacokinetics

The substitution of hydrogen with fluorine can significantly enhance the therapeutic profile of a drug candidate by modifying its bioactivity and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn improve a compound's bioavailability by affecting its membrane permeation. google.com

One of the most critical impacts of fluorination is on metabolic stability. google.com The C-F bond is considerably stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it more resistant to metabolic oxidation by enzymes like the cytochrome P450 family. By strategically placing fluorine atoms at sites on a molecule that are susceptible to metabolic attack, chemists can block these pathways, thereby increasing the drug's half-life and prolonging its therapeutic effect. google.combio-techne.com

Furthermore, fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve absorption. google.comchemicalbook.com This judicious use of fluorine can lead to increased potency and a more favorable pharmacokinetic profile. google.comgoogle.com

| Property Modified by Fluorination | Effect | Consequence for Drug/Agrochemical Candidate |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism due to high C-F bond strength. google.com | Increased half-life, prolonged duration of action. |

| Lipophilicity | Generally increases the molecule's affinity for lipids. google.comchemicalbook.com | Enhanced membrane permeability and absorption. |

| Acidity/Basicity (pKa) | Alters electron distribution, often increasing the acidity of nearby groups. bio-techne.com | Modified solubility and bioavailability. |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. cas.orgnih.gov | Increased potency and selectivity. |

Role in Enzyme Inhibition and Receptor Binding

The presence of fluorine can profoundly influence how a molecule interacts with its biological target, such as an enzyme or a receptor. nih.gov Because fluorine is only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), it can often replace hydrogen without causing significant steric hindrance, allowing the modified molecule to fit into the same binding pocket as its non-fluorinated counterpart.

However, the electronic properties of the C-F bond are vastly different from the C-H bond. The strong dipole moment of the C-F bond can lead to favorable electrostatic interactions with polar residues in an enzyme's active site or a receptor's binding pocket. chemicalbook.com In some cases, the fluorine atom can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex and increasing binding affinity. cas.org This enhanced affinity can translate directly to greater potency and selectivity of the drug. google.com Fluorinated compounds have been successfully developed as potent inhibitors for various enzymes, where the fluorine atom plays a key role in the binding mechanism or even in the catalytic process of inhibition itself. bio-techne.com

Overview of Acetophenone (B1666503) Derivatives in Organic Synthesis and Medicinal Chemistry

Acetophenone and its derivatives are a cornerstone class of compounds in organic chemistry. As the simplest aromatic ketone, the acetophenone structure provides a versatile scaffold that serves as a valuable precursor and intermediate in the synthesis of a wide array of more complex molecules. nih.gov Its chemical reactivity, centered around the ketone functional group and the aromatic ring, allows for numerous transformations, making it an ideal starting material for building diverse molecular architectures.

In medicinal chemistry, acetophenone derivatives are crucial synthons for preparing numerous pharmaceuticals. sigmaaldrich.com They are key intermediates in the synthesis of drugs across various therapeutic areas. The utility of the acetophenone framework lies in its ability to be readily functionalized. The aromatic ring can undergo electrophilic substitution to introduce various substituents, while the methyl group of the acetyl moiety is amenable to reactions such as aldol (B89426) condensations and α-functionalization, enabling the construction of complex side chains. This synthetic flexibility has made acetophenone derivatives indispensable in the creation of novel compounds with potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sigmaaldrich.comnih.gov

Rationale for Research on 2',3'-Difluoro-4'-methylacetophenone

The specific compound this compound (CAS No. 261763-30-8) is of interest not primarily for its own inherent biological activity, but as a specialized chemical building block for advanced applications in drug discovery. lookchem.com The rationale for its synthesis and research is rooted in its potential to serve as a key intermediate in the construction of highly complex and targeted therapeutic agents.

Commercial suppliers often classify this compound as a "Protein Degrader Building Block". This points to its intended use in the synthesis of molecules for Targeted Protein Degradation (TPD), a cutting-edge therapeutic modality. TPD agents, such as Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules designed to eliminate specific disease-causing proteins from the cell by hijacking the body's own protein disposal system. bio-techne.com

The structure of this compound is strategically designed for this purpose. The acetophenone core provides a robust chemical handle for further synthetic elaboration. The specific substitution pattern on the aromatic ring is critical:

Difluoro Substitution: The two fluorine atoms at the 2' and 3' positions provide the metabolic stability and potential for enhanced binding affinity discussed previously. Their placement creates a distinct electronic environment on the ring, which can be crucial for tuning the properties of the final degrader molecule.

Methyl Group: The methyl group at the 4' position offers another point for synthetic modification or can be used to create specific steric interactions within the target protein's binding pocket.

Therefore, the research interest in this compound lies in its role as a high-value intermediate. It allows medicinal chemists to efficiently synthesize libraries of complex molecules, such as protein degraders, where the specific fluorine and methyl substitutions are pre-installed to fine-tune the pharmacological properties of the final drug candidate.

Structure

3D Structure

特性

IUPAC Name |

1-(2,3-difluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYDLEQMYRPHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378899 | |

| Record name | 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-30-8 | |

| Record name | 1-(2,3-Difluoro-4-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-Difluoro-4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 ,3 Difluoro 4 Methylacetophenone

Reaction Pathways Involving the Ketone Functionality

The ketone's carbonyl group is a primary site for a variety of organic transformations. These reactions include nucleophilic additions to the carbonyl carbon, oxidation and reduction of the carbonyl, and reactions involving the α-protons, which are acidic due to their proximity to the electron-withdrawing carbonyl group.

Reduction

The carbonyl group of acetophenones can be readily reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). umn.eduyoutube.com For 2',3'-Difluoro-4'-methylacetophenone, this reaction would yield 1-(2,3-difluoro-4-methylphenyl)ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. umass.edu A subsequent workup with a protic solvent protonates the resulting alkoxide to give the alcohol.

General Reaction Scheme for Reduction:

This compound + NaBH₄ in Methanol/Ethanol → 1-(2,3-difluoro-4-methylphenyl)ethanol

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but are less selective. umass.edu

Oxidation

Ketones are generally resistant to oxidation under mild conditions. Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon, which is necessary for many common oxidation reactions. Forced oxidation, for instance with strong oxidizing agents under harsh conditions, can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in a mixture of carboxylic acids. However, specific oxidative reactions targeting other parts of the molecule while preserving the ketone are more synthetically useful.

The protons on the methyl group adjacent to the carbonyl (α-protons) in this compound are acidic and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.com The formation of this enolate is a critical step for many carbon-carbon bond-forming reactions.

To achieve nearly complete conversion to the enolate, a strong, non-nucleophilic base is required to prevent competing reactions like nucleophilic addition to the carbonyl group. libretexts.org Lithium diisopropylamide (LDA) is a widely used base for this purpose, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). libretexts.org The resulting lithium enolate is a powerful nucleophile. Mechanistic studies on the closely related 4-fluoroacetophenone have shown that deprotonation with LDA leads to a complex solution structure, including enolate dimers and tetramers, which are the reactive species. nih.gov

Silyl (B83357) Enol Ethers

Enolates can be "trapped" by reacting them with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), to form a more stable silyl enol ether. wikipedia.org These compounds are versatile intermediates. The regioselectivity of silyl enol ether formation from unsymmetrical ketones can often be controlled by the reaction conditions. For a methyl ketone like this compound, only one enolate regioisomer is possible. Silyl enol ethers can be formed under kinetic control (strong, hindered base like LDA at low temperature) or thermodynamic control (weaker base, allowing for equilibrium). wikipedia.orgcore.ac.uk

Interactive Data Table: Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| Sodium Hydroxide (B78521) (NaOH) | ~15.7 | Protic (e.g., H₂O, EtOH) | Equilibrium | Low concentration of enolate, potential for side reactions. |

| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Equilibrium | Low concentration of enolate, suitable for reversible reactions like Claisen condensations. |

| Lithium Diisopropylamide (LDA) | ~36 | Aprotic (e.g., THF) | -78 °C | Irreversible, quantitative formation of the lithium enolate. libretexts.org |

| Sodium Hydride (NaH) | ~45 | Aprotic (e.g., THF, DMF) | Heterogeneous | Irreversible enolate formation. |

The generation of α,α-difluoroenolates is a key strategy for introducing a difluoromethylene (CF₂) group into molecules, a common motif in medicinal chemistry. nih.gov These enolates are typically not generated from this compound directly, as this would require introducing two fluorine atoms at the α-position first.

A potential pathway could involve an initial α-halogenation of the ketone followed by fluorination, or starting from a different precursor. For instance, research has shown the α,α-gem-difluorination of α-(alkylthio)acetophenone derivatives using N-fluoropyridinium salts. nih.gov A similar strategy could theoretically be applied to a derivative of this compound.

Once an α,α-difluoroketone is formed, its corresponding enolate can be generated. However, generating these enolates can be challenging and often requires specific methods, such as:

Decarboxylative methods : Starting from α,α-difluoro-β-keto esters or carboxylate salts, which generate the enolate upon losing CO₂. nih.govnih.gov

From halodifluoromethyl ketones : Using a metal-mediated Reformatsky-type reaction. nih.gov

Cleavage of C-C bonds : A novel strategy involves the release of trifluoroacetate (B77799) from a precursor to generate the difluoroenolate under mild conditions. acs.org

These methods highlight advanced strategies for creating difluorinated structures, which could potentially be applied in multi-step syntheses starting from precursors related to this compound.

Condensation reactions are a class of carbon-carbon bond-forming reactions that are fundamental in organic synthesis. For ketones like this compound, the most relevant are the aldol (B89426) and Claisen-type condensations.

In an aldol reaction, the enolate of this compound can act as a nucleophile, attacking the carbonyl group of an aldehyde or another ketone (the electrophile) to form a β-hydroxy ketone. chemeurope.com If the reaction is performed with a different carbonyl partner, it is termed a "crossed" or "mixed" aldol reaction.

A particularly important variant is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-protons (e.g., benzaldehyde). wikipedia.orgnumberanalytics.com This prevents self-condensation of the aldehyde and leads to a single major product. The initial β-hydroxy ketone adduct often dehydrates easily, especially under the reaction conditions (e.g., heating or strong base/acid), to yield a stable, conjugated α,β-unsaturated ketone, also known as a chalcone. taylorandfrancis.combeyondbenign.org

General Reaction Scheme for Claisen-Schmidt Condensation:

This compound + Aromatic Aldehyde (e.g., Benzaldehyde) --(NaOH, EtOH)--> α,β-Unsaturated Ketone (Chalcone) + H₂O

Interactive Data Table: Claisen-Schmidt Condensation Examples

| Ketone | Aldehyde | Base | Product Type |

|---|---|---|---|

| Acetophenone (B1666503) | Benzaldehyde | NaOH | Chalcone (α,β-Unsaturated Ketone) taylorandfrancis.com |

| This compound | Benzaldehyde | NaOH/KOH | Expected: (E)-1-(2,3-difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one |

| 4-Methyl Acetophenone | Sugar Aldehyde | Various bases | Glucal propenone researchgate.net |

| Acetone | p-Anisaldehyde | NaOH | α,β-Unsaturated Ketone magritek.com |

The classic Claisen condensation occurs between two ester molecules. wikipedia.org However, a related "mixed" or "crossed" Claisen-type reaction can occur between a ketone enolate and an ester. pressbooks.publibretexts.org In this reaction, the enolate of this compound would act as the nucleophile, attacking the carbonyl of an ester (e.g., ethyl acetate (B1210297) or ethyl formate).

For this reaction to be efficient, the ketone's α-protons (pKa ~19-20) should be significantly more acidic than the ester's α-protons (pKa ~25), ensuring that the ketone is preferentially deprotonated to become the nucleophilic donor. libretexts.org The initial product is a β-diketone. A strong base is required, and since the resulting β-diketone is more acidic than the starting ketone, a full equivalent of base is consumed to deprotonate the product, driving the reaction to completion. wikipedia.org

General Reaction Scheme for Mixed Claisen Condensation:

This compound + Ester (e.g., Ethyl Benzoate) --(1. Strong Base, 2. H₃O⁺ workup)--> 1-(2,3-difluoro-4-methylphenyl)-3-phenylpropane-1,3-dione

Derivatization Reactions

Formation of Hydrazone Derivatives

The carbonyl group of this compound is a key site for derivatization reactions, most notably the formation of hydrazones. This reaction typically involves the condensation of the acetophenone with a hydrazine (B178648) derivative. The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone product.

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. nih.govresearchgate.net The synthesis of hydrazone derivatives from various ketones and aldehydes is a common strategy in drug discovery. nih.govresearchgate.netnih.gov

The reaction to form a hydrazone derivative from this compound can be represented as follows:

Figure 1: General reaction scheme for the formation of a hydrazone derivative from this compound.

The specific reaction conditions, such as the choice of solvent and catalyst (often a small amount of acid), can influence the reaction rate and yield. researchgate.net The resulting hydrazone will incorporate the difluoro-methyl-substituted phenyl ring, and its properties will be influenced by the nature of the R group from the hydrazine.

While direct studies on the formation of hydrazones specifically from this compound are not extensively detailed in the provided search results, the general principles of hydrazone synthesis are well-established. organic-chemistry.orgorganic-chemistry.org The presence of the electron-withdrawing fluorine atoms on the aromatic ring may slightly enhance the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by hydrazine.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution (Influence of Fluorine and Methyl Groups)

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. The substituents already present on the aromatic ring significantly influence both the rate of reaction and the position of the incoming electrophile. masterorganicchemistry.com In the case of this compound, the directing effects of the two fluorine atoms and the methyl group must be considered.

Fluorine Atoms: Halogens are generally considered deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive than benzene (B151609) itself. uci.edulibretexts.org This is due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orglibretexts.org The resonance effect, although weaker than the inductive effect for halogens, is most effective at the ortho and para positions. libretexts.org

Methyl Group: An alkyl group, such as the methyl group at the 4'-position, is an activating group and an ortho, para-director. libretexts.org It activates the ring towards electrophilic attack through an electron-donating inductive effect and hyperconjugation. libretexts.org This increased electron density makes the ring more nucleophilic.

Acetyl Group: The acetyl group (-COCH₃) is a deactivating group and a meta-director. Its carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

Combined Influence:

Considering the positions on the ring:

The C5' position is ortho to the methyl group and meta to the acetyl group.

The C6' position is ortho to the fluorine at C2' and meta to the methyl group.

The directing effects of the substituents can be summarized in the following table:

| Substituent | Position | Electronic Effect | Directing Effect |

| 2'-Fluoro | Inductive: -I (withdrawing) Resonance: +R (donating) | ortho, para | |

| 3'-Fluoro | Inductive: -I (withdrawing) Resonance: +R (donating) | ortho, para | |

| 4'-Methyl | Inductive: +I (donating) Hyperconjugation | ortho, para | |

| 1'-Acetyl | Inductive: -I (withdrawing) Resonance: -R (withdrawing) | meta |

The activating methyl group will likely have a stronger influence than the deactivating fluorine atoms in directing the substitution. minia.edu.eg Therefore, electrophilic attack is most likely to occur at the C5' position, which is ortho to the activating methyl group and not sterically hindered by the acetyl group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org Unlike electrophilic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring, particularly those positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In this compound, the fluorine atoms can potentially act as leaving groups in an SNAr reaction. The presence of the electron-withdrawing acetyl group, which is para to the 3'-fluorine and meta to the 2'-fluorine, will activate the ring towards nucleophilic attack. The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex).

Loss of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

The rate of SNAr reactions is generally dependent on the nature of the leaving group, with fluoride (B91410) often being a better leaving group than other halogens in this specific reaction type, contrary to what is observed in aliphatic nucleophilic substitutions. youtube.com

The electron-withdrawing acetyl group at the 1'-position and the fluorine atoms themselves make the aromatic ring of this compound susceptible to SNAr reactions. nih.gov A strong nucleophile could potentially displace one of the fluorine atoms. The difluoro(methoxy)methyl group, for instance, has been shown to act as a moderate electron acceptor, which can be a useful property in designing molecules for specific applications. researchgate.netnuph.edu.ua The reactivity of different positions will be influenced by the stabilizing effect of the acetyl group on the intermediate Meisenheimer complex.

Catalytic Transformations

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These reactions typically involve a transition metal catalyst, most commonly palladium, but also nickel and copper, to couple an organometallic reagent with an organic halide or pseudohalide. ustc.edu.cnthieme-connect.de

Given the presence of two fluorine atoms on the aromatic ring, this compound could potentially participate in cross-coupling reactions where one of the C-F bonds is activated. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, methods for their activation and use in cross-coupling are an active area of research.

More commonly, the aromatic ring of this compound could be further functionalized with a leaving group, such as bromine or iodine, through electrophilic aromatic substitution. This functionalized derivative could then readily participate in a variety of well-established metal-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine. ustc.edu.cn

The general scheme for a metal-catalyzed cross-coupling reaction involving a halogenated derivative of this compound would be as follows:

Figure 2: General scheme for a metal-catalyzed cross-coupling reaction.

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. The electronic properties of the 2',3'-difluoro-4'-methylphenyl group would also influence the reactivity of the substrate in the catalytic cycle.

Biocatalysis for Derivatization and Modification

Currently, there is a notable absence of specific research findings in publicly accessible scientific literature and chemical databases concerning the biocatalytic derivatization and modification of this compound. While the field of biocatalysis extensively covers the enzymatic transformation of various acetophenone derivatives, including those with fluorine substitutions, studies focusing on the unique substitution pattern of this compound have not been reported.

The enzymatic reduction of ketones to chiral alcohols is a well-established biocatalytic transformation, often employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes are known to accept a broad range of substrates. For instance, research has demonstrated the successful stereoselective reduction of various fluorinated acetophenones. Engineered ketoreductases have been utilized for the synthesis of chiral alcohols from precursors like o-chloroacetophenone, (S)-1-(2,4-difluorophenyl)ethanol, and (S)-1-(2,6-difluorophenyl)ethanol, often achieving high enantiomeric excess and conversion rates. rsc.org However, the specific activity of these or other enzyme systems on this compound remains uninvestigated.

The electronic and steric properties imparted by the two fluorine atoms at the 2' and 3' positions, combined with the methyl group at the 4' position, would present a unique substrate for enzymatic recognition and transformation. The interplay of these substituents would influence the binding orientation of the molecule within the enzyme's active site, thereby affecting catalytic efficiency and the stereochemical outcome of potential reactions, such as reduction of the ketone. Without experimental data, any discussion on the specific enzymes that could act on this substrate, the potential products, or the reaction kinetics would be purely speculative.

Further research is required to explore the potential of biocatalysis in the derivatization and modification of this compound. Such studies would involve screening various classes of enzymes, including but not limited to, ketoreductases, transaminases, and Baeyer-Villiger monooxygenases, to determine their activity and selectivity towards this specific substrate. The results of such investigations would be valuable for the development of green and efficient synthetic routes to novel chiral fluorinated compounds.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds like 2',3'-Difluoro-4'-methylacetophenone, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C NMR, are employed for unambiguous structural confirmation.

Fluorine-19 (¹⁹F) NMR is exceptionally sensitive for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov This technique provides direct information about the chemical environment of the fluorine atoms within the molecule. In this compound, the two fluorine atoms are attached to the aromatic ring at the C-2' and C-3' positions. As they are in chemically non-equivalent environments, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals are indicative of the local electronic environment, while spin-spin coupling between the two fluorine nuclei (²JFF) and between each fluorine and nearby protons (JHF) would provide crucial information about their spatial proximity and connectivity. The analysis of these coupling patterns is essential for definitively assigning the fluorine positions on the phenyl ring. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a comprehensive map of the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group of the acetophenone (B1666503) moiety (-COCH₃) would typically appear as a singlet in the aliphatic region, while the methyl group attached to the aromatic ring (-CH₃) would also be a singlet, but at a slightly different chemical shift. The two aromatic protons are chemically non-equivalent and are expected to appear as multiplets in the aromatic region of the spectrum due to coupling with each other and with the neighboring fluorine atoms.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone. The aromatic carbons would appear in the intermediate region, with the carbons directly bonded to fluorine (C-F) exhibiting large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their assignment. mdpi.com The signals for the two methyl carbons would be found in the upfield region of the spectrum.

| Expected ¹H NMR Data for this compound | |

| Assignment | Expected Chemical Shift (ppm) & Multiplicity |

| Acetyl Protons (-COCH₃) | Singlet |

| Aromatic Methyl Protons (-CH₃) | Singlet |

| Aromatic Protons (Ar-H) | Multiplets |

| Expected ¹³C NMR Data for this compound | |

| Assignment | Expected Chemical Shift (ppm) & Key Couplings |

| Carbonyl Carbon (C=O) | ~190-200 |

| Aromatic C-F | ~145-165 (Large ¹JCF coupling) |

| Aromatic C-C/C-H | ~115-140 |

| Acetyl Carbon (-COCH₃) | ~25-30 |

| Aromatic Methyl Carbon (-CH₃) | ~15-20 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a strong absorption band characteristic of the carbonyl (C=O) stretch of the aryl ketone. Other significant peaks would include those corresponding to aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy, which is complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. usda.gov The spectrum would also show the prominent C=O stretch and aromatic ring vibrations. The C-F bonds would also produce characteristic signals.

| Expected Vibrational Spectroscopy Data for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) (Technique) |

| C=O Stretch (Ketone) | 1670-1690 (Strong, IR & Raman) |

| Aromatic C=C Stretch | 1580-1610 (IR & Raman) |

| C-H Stretch (Aromatic) | 3000-3100 (IR) |

| C-H Stretch (Aliphatic) | 2850-3000 (IR) |

| C-F Stretch | 1100-1350 (Strong, IR) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. For this compound (C₉H₈F₂O), the exact monoisotopic mass is 170.05432 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 170. A characteristic fragmentation pattern for acetophenones is the loss of a methyl radical (•CH₃) to form a stable acylium ion, which would be observed as a prominent peak at m/z 155 ([M-15]⁺). Further fragmentation of the aromatic ring can also occur. The predicted m/z values for various adducts are also useful for analysis by soft-ionization techniques like electrospray ionization (ESI). uni.lu

| Predicted Mass Spectrometry Data for this compound uni.lu | |

| Adduct | Predicted m/z |

| [M]⁺ | 170.05377 |

| [M+H]⁺ | 171.06160 |

| [M+Na]⁺ | 193.04354 |

| [M-H]⁻ | 169.04704 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the substitution pattern on the aromatic ring and detail the planarity of the phenyl and carbonyl groups. mdpi.com Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. mdpi.comresearchgate.net To date, a public crystal structure for this specific compound has not been reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

The HOMO acts as an electron donor, while the LUMO is an electron acceptor. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.netschrodinger.com For a molecule like 2',3'-Difluoro-4'-methylacetophenone, the presence of the electron-withdrawing fluorine atoms and the acetyl group on the aromatic ring significantly influences the energies of these orbitals.

DFT calculations, typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict these orbital energies. um.esresearchgate.net The HOMO is expected to be localized primarily on the methyl- and fluorine-substituted benzene (B151609) ring, which is the most electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the acetyl group, particularly the antibonding π* orbital of the carbonyl group, which is the most electron-deficient site.

The calculated HOMO-LUMO gap provides insight into the electronic transitions of the molecule. This energy gap can be correlated with the wavelengths of light the compound absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.comyoutube.com

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Ketones

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Acetophenone (B1666503) | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 |

| 4-Fluoroacetophenone | -6.6 to -7.1 | -1.6 to -2.1 | 4.5 to 5.5 |

| 2'-Fluoroacetophenone | -6.7 to -7.2 | -1.7 to -2.2 | 4.5 to 5.5 |

Note: This table contains typical, generalized data for related compounds to illustrate expected values. Specific values for this compound require dedicated DFT calculations.

The conformation of this compound, particularly the orientation of the acetyl group relative to the benzene ring, is crucial for its reactivity and intermolecular interactions. The rotation around the single bond connecting the carbonyl carbon to the aromatic ring defines the molecule's key conformational isomers, typically referred to as s-cis and s-trans.

For acetophenone derivatives with a substituent at the 2' (ortho) position, such as 2'-fluoroacetophenones, the s-trans conformer—where the carbonyl oxygen is oriented away from the ortho substituent—is overwhelmingly preferred. nih.govrsc.org This preference is driven by the minimization of steric and electrostatic repulsion between the electronegative fluorine and oxygen atoms. nih.gov DFT calculations have confirmed that the s-trans conformer is significantly more stable than the s-cis conformer for these types of molecules. nih.gov

A Potential Energy Surface (PES) scan can be performed computationally by systematically rotating the dihedral angle between the acetyl group and the phenyl ring and calculating the energy at each step. github.iouni-rostock.deq-chem.com This analysis for this compound would likely show two energy minima corresponding to the planar s-trans and s-cis conformations, with the s-trans being the global minimum. The energy maxima on the PES would correspond to conformations where the acetyl group is orthogonal to the ring, representing the rotational energy barrier.

Given the presence of the 2'-fluoro substituent, it is predicted that this compound exists almost exclusively in the s-trans conformation in solution. nih.gov

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. rsc.orgmdpi.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies (the energy difference between reactants and the transition state) allow for the determination of the most favorable reaction pathway. researchgate.netbohrium.com

For this compound, a key reaction is the nucleophilic addition to the carbonyl carbon. DFT studies could model the approach of a nucleophile (e.g., a hydride or an organometallic reagent) to the carbonyl group. Such studies would reveal whether the reaction proceeds through a concerted or stepwise mechanism, and how the fluorine and methyl substituents on the ring influence the reaction's activation energy and stereoselectivity.

Molecular Dynamics Simulations

While DFT calculations focus on static structures and energies, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms to model their movement according to the laws of classical mechanics. frontiersin.org

MD simulations can be used to:

Study Solvation: Analyze how solvent molecules arrange around the solute and calculate properties like the solvation free energy.

Explore Conformational Dynamics: Observe the transitions between different conformations in real-time, confirming the stability of the predicted lowest-energy conformer.

Investigate Intermolecular Interactions: In simulations with multiple solute molecules or other chemical species, MD can model aggregation, complex formation, and the fluid structure of mixtures. ias.ac.innih.gov

For acetophenone derivatives, MD simulations can help understand their behavior in biological systems, such as their interaction with protein binding sites or cell membranes, which is crucial in drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. QSAR models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activity.

Although no specific QSAR models for this compound are publicly available, its properties make it a candidate for inclusion in such studies. Fluorinated compounds are of significant interest in agrochemical and pharmaceutical research. nih.gov A QSAR model for a series of related compounds could use descriptors calculated for this compound, such as:

Electronic Descriptors: Dipole moment, atomic charges, and HOMO/LUMO energies, which are influenced by the fluorine atoms.

Steric Descriptors: Molecular volume and surface area.

Lipophilic Descriptors: The partition coefficient (logP), which is affected by fluorination.

By incorporating these descriptors into a statistically validated model, one could predict the potential herbicidal, antifungal, or enzyme inhibitory activity of this compound. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

DFT calculations provide a reliable method for predicting various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound. comporgchem.comresearchgate.net

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. d-nb.infonih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry (often using the GIAO method), theoretical chemical shifts can be obtained. um.es These predicted spectra can be compared with experimental data to aid in signal assignment and structural verification. For 2'-fluoro-substituted acetophenones, DFT has been successfully used to correlate through-space 1H–19F and 13C–19F spin-spin coupling constants with specific conformations. nih.gov

Vibrational Spectroscopy: DFT can also be used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. nih.gov The theoretical vibrational spectrum for this compound would help in assigning the experimental bands to specific molecular motions, such as the characteristic C=O stretch of the ketone, C-F stretches, and aromatic ring vibrations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetophenone |

| 4-Fluoroacetophenone |

Applications in Medicinal Chemistry and Biological Systems

Design and Synthesis of Bioactive Derivatives of 2',3'-Difluoro-4'-methylacetophenone

The synthesis of derivatives from this compound is a key strategy for developing novel therapeutic agents. Its acetophenone (B1666503) structure provides a reactive carbonyl group that can be readily modified to create a diverse range of molecules, including chalcones, flavones, and other heterocyclic compounds. Researchers utilize this compound as a starting material to introduce the difluoro-methylphenyl moiety into larger, more complex molecular frameworks aimed at achieving specific biological activities. researchgate.net The enhanced biological activities observed in many fluorinated derivatives, such as antibacterial, antiviral, and anticancer properties, are often attributed to the inclusion of fluorine, which can increase lipophilicity and metabolic stability. researchgate.net

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. nih.gov The substitution of hydrogen with fluorine, an atom of similar size but with high electronegativity, can profoundly impact a molecule's potency, selectivity, metabolic stability, and membrane permeability. nih.govsciencefeatured.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can prolong the drug's half-life in the body. nih.gov

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as enzymes and receptors, through hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity, which is a critical factor for its absorption and distribution in the body. While fluorinating alkyl chains tends to decrease lipophilicity, adding fluorine to an aromatic ring often increases it, which can enhance the molecule's ability to cross biological membranes. nih.govmdpi.com For example, the trifluoroacetamido derivative of acedoben (3F-AcPABA) was found to be over seven times more capable of merging with fats than its non-fluorinated counterpart, suggesting more efficient transit across biological barriers. sciencefeatured.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule. Studies on 2'-fluoro-substituted acetophenone derivatives have shown that they exclusively adopt an s-trans conformation, which may be beneficial in drug design for optimizing the fit into a target's binding site. nih.gov

The strategic placement of the two fluorine atoms and the methyl group in this compound provides a unique electronic and steric profile that can be exploited in the design of new drugs with improved therapeutic potential.

The prodrug approach is a chemical modification strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, instability, or lack of site-specificity. ijpcbs.com A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body through enzymatic or chemical transformation. ijpcbs.comnih.gov This strategy can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific research on prodrugs derived directly from this compound is not extensively documented, the principles of prodrug design are highly applicable. For instance, a drug candidate synthesized from this scaffold exhibiting poor water solubility could be derivatized with a hydrophilic moiety (like a phosphate (B84403) or amino acid group) to create a more soluble prodrug suitable for intravenous administration. nih.govnih.gov This approach has been shown to be successful for various parent drugs, improving their clinical utility. nih.govtaylorfrancis.com

Furthermore, fluorinated compounds are being increasingly used in targeted drug delivery systems. Fluorinated polymers, for example, are explored for their ability to stabilize drug metabolism, increase lipophilicity, and optimize bioavailability, which are key advantages for nanoparticle-delivered therapies. researchgate.net A fluorinated prodrug strategy can enhance the therapeutic index of nanoparticle-delivered hydrophilic drugs, demonstrating the potential for advanced delivery systems. researchgate.net

Exploration of Biological Activities

Derivatives of fluorinated acetophenones are being investigated for a wide range of biological activities, leveraging the unique properties conferred by fluorine substitution.

While specific enzyme inhibition studies on derivatives of this compound are not detailed in the available research, related acetophenone derivatives have shown significant potential as enzyme inhibitors. For example, various bis-Schiff bases synthesized from 2,4-dihydroxyacetophenone have demonstrated noteworthy inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes, which are implicated in conditions like neurological disorders and cardiovascular diseases. nih.gov This suggests that the acetophenone scaffold is a viable starting point for designing inhibitors for various enzymatic targets. The difluoro-substitution pattern of this compound could be used to fine-tune the potency and selectivity of such inhibitors.

The development of novel anticancer agents is a major focus of medicinal chemistry, and fluorinated compounds have shown considerable promise. Derivatives of acetophenone and related structures, such as chalcones, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Fluorinated chalcones, which can be synthesized from fluorinated acetophenones, have exhibited cytotoxicity against liver cancer (HepG2) cells. scienceandtechnology.com.vn Studies have shown that fluoro-substituted chalcones can be more effective than their non-fluorinated analogs, with their anticancer properties being dependent on the position and number of fluorine substituents. scienceandtechnology.com.vn Similarly, a series of α-fluorinated chalcones were evaluated for their inhibitory properties against six human cancer cell lines, with the most potent compound showing excellent selective toxicity against cancer cells over normal cells, with IC50 values in the nanomolar range. nih.gov

Other studies on fluorinated phenylacetamide derivatives have also demonstrated their potential as anticancer agents, particularly against prostate cancer (PC3) cell lines. brieflands.com Brominated acetophenone derivatives have also shown remarkable cytotoxicity against multiple tumor cell lines, including breast (MCF7), lung (A549), and colorectal (Caco2) adenocarcinoma cells, while exhibiting lower toxicity to normal cells. farmaciajournal.com

Table 1: Cytotoxic Activity of Selected Acetophenone and Chalcone Derivatives Against Cancer Cell Lines Note: The data below is for structurally related compounds, not direct derivatives of this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fluorinated Chalcones | HepG2 | 67.51 - 108.20 | scienceandtechnology.com.vn |

| α-Fluorinated Chalcone (4c) | Various | 0.025 - 0.254 | nih.gov |

| Brominated Acetophenone (5c) | MCF7 (Breast) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone (5c) | A549 (Lung) | 11.80 µg/mL | farmaciajournal.com |

| Brominated Acetophenone (5c) | PC3 (Prostate) | < 10 µg/mL | farmaciajournal.com |

These findings underscore the potential of using this compound as a building block for the synthesis of novel and potent anticancer agents.

The search for new antimicrobial and antiviral agents is critical due to rising drug resistance. Natural and synthetic compounds, including derivatives of acetophenones and flavonoids, are being explored for this purpose. researchgate.net Dimeric flavonoids, for example, have shown promise as antiviral agents, acting as protease inhibitors. mdpi.com

Plant-derived compounds have long been a source of antivirals, with various extracts and isolated molecules showing efficacy against influenza, coronaviruses, and HIV. frontiersin.orgnih.govnih.gov The introduction of fluorine into these molecular scaffolds can enhance their activity. researchgate.net

While direct studies on the antimicrobial or antiviral activity of this compound derivatives are limited, the core structure is relevant to classes of compounds with known activity. For instance, fluoroquinolone antibacterials contain a 1,3-difluorobenzene (B1663923) moiety, highlighting the importance of this substitution pattern in antimicrobial drug design. jmu.edu The synthesis of fluorinated flavonoids and chalcones has been shown to yield compounds with potent antibacterial and antiviral properties, often attributed to increased lipophilicity and metabolic stability conferred by the fluorine atoms. researchgate.net

Other Therapeutic Applications (e.g., Antidiabetic, Anti-inflammatory)

While direct studies on this compound for antidiabetic and anti-inflammatory effects are not extensively documented, the core structure is found in molecules investigated for these activities. The difluoroacetophenone moiety is a key component in various pharmacologically active compounds.

Anti-inflammatory Activity: The acetophenone scaffold is present in compounds evaluated for anti-inflammatory properties. For instance, derivatives of acetophenone have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.gov Similarly, fluorinated compounds, including those with a difluorophenoxy moiety linked to an acetyl-bearing ring, have been investigated as novel anti-inflammatory agents. nih.gov The anti-inflammatory activity of such compounds is often evaluated using models like carrageenan-induced paw edema in rats, where they have shown a significant percentage of inhibition compared to controls. researchgate.net The mechanism can involve the inhibition of enzymes like cyclooxygenase (COX) or interference with pro-inflammatory signaling pathways. plos.orgmdpi.com

Antidiabetic Activity: The development of agents for type 2 diabetes often involves targeting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.govmdpi.com Inhibition of these enzymes can help control postprandial hyperglycemia. mdpi.com Natural and synthetic compounds containing phenolic and flavonoid structures, which share some structural similarities with acetophenones, have shown promise as α-glucosidase inhibitors. mdpi.com Furthermore, some compounds are designed to improve insulin (B600854) sensitivity. nih.gov While research on this compound itself is limited in this area, its structural motifs are relevant to the design of new molecules targeting pathways implicated in diabetes mellitus. nih.govmicrobiologyjournal.org

Table 1: Investigated Therapeutic Activities of Related Acetophenone and Fluorinated Derivatives

| Therapeutic Area | Target/Mechanism Example | Model System | Finding | Reference(s) |

|---|---|---|---|---|

| Anti-inflammation | Inhibition of Prostaglandin E2 (PGE2) | In vitro (Cell Cultures), In vivo (Mice) | Effective inhibition of edema and PGE2 release. | nih.gov |

| Anti-inflammation | Inhibition of inflammatory mediators | In vivo (Carrageenan-induced paw edema) | Significant reduction in inflammation compared to control. | researchgate.net |

| Anti-diabetes | α-Glucosidase Inhibition | In vitro enzyme assays | Concentration-dependent inhibition of the enzyme. | mdpi.commdpi.com |

| Anti-diabetes | Increased Glucose Uptake | In vitro (HepG2 cells) | Enhanced glucose utilization in liver cells. | mdpi.com |

| Anti-diabetes | Insulin Sensitization (PPARγ modulation) | In vivo (Diabetic rats) | Antihyperglycemic effects observed. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's biological activity by making targeted chemical modifications. lboro.ac.uk For derivatives of this compound, SAR studies would focus on how altering substituents on the aromatic ring or the acetyl group affects efficacy and selectivity for a particular biological target.

The conformational properties of the molecule are a key starting point. For 2'-fluoro-substituted acetophenone derivatives, NMR studies have revealed a strong preference for the s-trans conformer, where the acetyl group is oriented away from the fluorine atom. nih.gov This conformational lock, driven by repulsion between the polar fluorine and oxygen atoms, can be a crucial factor in how the molecule fits into a target's binding site and is an important consideration in drug design. nih.gov

In broader SAR studies of aromatic ketones, the following observations are common:

Aryl Substitution: The position and nature of substituents on the phenyl ring are critical. The difluoro substitution pattern in this compound significantly influences the molecule's electronic properties and lipophilicity. Further substitutions could modulate activity; for example, adding hydrogen bond donors or acceptors might enhance binding to a target protein. mdpi.com

Modification of the Acetyl Group: Altering the methyl group of the acetyl moiety can impact potency. For example, extending the alkyl chain can influence lipophilicity and steric interactions within a binding pocket. nih.gov

Introduction of Heterocycles: Replacing or extending the acetophenone scaffold with heterocyclic rings is a common strategy to explore new interactions with biological targets and improve pharmacological profiles. lboro.ac.ukresearchgate.net

SAR studies on related scaffolds have shown that even minor changes, such as the position of a fluorine atom or the replacement of a carbon with silicon, can switch a compound's selectivity between receptor subtypes. researchgate.net

Radiopharmaceutical Applications of Fluorinated Compounds

The presence of fluorine in this compound makes it an attractive candidate for developing radiopharmaceuticals. Fluorine-18 (¹⁸F) is the most widely used radionuclide for Positron Emission Tomography (PET) due to its ideal physical and nuclear properties, including a convenient half-life of approximately 110 minutes and low positron energy, which results in high-resolution images. nih.govradiologykey.comresearchgate.net

The strategic placement of fluorine atoms on an aromatic ring, as in this compound, is advantageous for radiolabeling. The synthesis of ¹⁸F-labeled radiotracers often involves nucleophilic substitution reactions, where a leaving group on the aromatic ring is replaced by [¹⁸F]fluoride. researchgate.netradiologykey.com Aromatic rings activated by electron-withdrawing groups, such as the ketone in an acetophenone, are particularly amenable to this type of reaction. radiologykey.com This makes the difluoro-methylacetophenone scaffold a promising precursor for the efficient synthesis of ¹⁸F-labeled imaging agents. universityofcalifornia.edu

Positron Emission Tomography (PET) Imaging Probes

PET imaging allows for the non-invasive, quantitative visualization of biological processes in vivo. universityofcalifornia.edu This is achieved by administering a molecule labeled with a positron-emitting radionuclide, such as ¹⁸F, and detecting the gamma rays produced upon positron annihilation. nih.gov

Derivatives of this compound could be developed into PET probes for various targets, including enzymes, receptors, and transporters. nih.govresearchgate.net For a compound to be a successful PET probe, it must exhibit several key properties:

High binding affinity and selectivity for its intended target.

Ability to cross biological barriers (like the blood-brain barrier, if targeting the CNS).

Favorable pharmacokinetics, including rapid uptake in the target tissue and clearance from non-target tissues to ensure a high signal-to-noise ratio. nih.gov

Metabolic stability to ensure that the detected signal originates from the intact radiotracer bound to its target.

The development pipeline for a PET probe involves initial synthesis and radiolabeling, followed by in vitro evaluation (e.g., autoradiography on tissue sections) and subsequent in vivo studies in animal models to assess biodistribution and target engagement. mdpi.comnih.gov The ¹⁸F-labeled version of fluorodeoxyglucose ([¹⁸F]FDG) is the most common clinical PET tracer, used to measure glucose metabolism, but there is a continuous need for new probes to image other specific biological pathways. mdpi.comradiologykey.com

Table 2: Key Properties and Development Steps for ¹⁸F-PET Probes

| Property / Step | Description | Importance | Reference(s) |

|---|---|---|---|

| Radionuclide | Fluorine-18 (¹⁸F) | Ideal half-life (~110 min), low positron energy for high resolution. | nih.govradiologykey.com |

| Synthesis | Nucleophilic substitution on an activated aromatic ring. | Allows for efficient incorporation of [¹⁸F]fluoride with high specific activity. | researchgate.netradiologykey.com |

| Target Affinity | High affinity and selectivity for the biological target. | Ensures the signal is specific and meaningful. | radiologykey.com |

| Pharmacokinetics | Good penetration to the target organ and rapid clearance from non-target tissues. | Provides a clear image with high contrast (high signal-to-noise). | nih.gov |

| In vivo Evaluation | PET imaging in animal models to determine biodistribution and target specificity. | Confirms the tracer's utility and behavior in a living system. | mdpi.comnih.gov |

Preclinical Evaluation and in vivo Studies

Before a new therapeutic or diagnostic agent can be considered for human use, it must undergo rigorous preclinical evaluation. This involves a combination of in vitro (cell-based) and in vivo (animal) studies to characterize its biological activity, pharmacokinetic profile, and safety.

For a derivative of this compound developed as a therapeutic, preclinical studies would assess its efficacy in relevant disease models. For example, an anti-inflammatory candidate would be tested in animal models of inflammation. mdpi.com Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are also determined. For instance, in vivo studies in rats can determine the compound's clearance rate and bioavailability after oral administration. nih.gov

If a derivative is developed as a PET probe, preclinical in vivo studies are crucial. Following intravenous injection of the radiolabeled compound into an animal model (e.g., a mouse or rat), dynamic PET scans are performed to track its distribution throughout the body over time. mdpi.com These studies reveal which organs take up the tracer, how quickly it reaches its target, and how fast it is cleared from the blood and non-target tissues. nih.govmdpi.com Post-mortem analysis of tissues (ex vivo biodistribution) provides a more detailed quantitative measurement of tracer accumulation in different organs. mdpi.com These studies are essential to validate that the PET signal accurately reflects the density of the biological target in vivo.

Applications in Materials Science

Liquid Crystal Materials

The primary application of 2',3'-Difluoro-4'-methylacetophenone in materials science is as a precursor for the synthesis of high-performance liquid crystal (LC) molecules. The 2,3-difluoroaryl motif is a key structural feature in the design of liquid crystals that exhibit negative dielectric anisotropy (Δε < 0). nih.govresearchgate.net This property is essential for advanced liquid crystal display (LCD) technologies, most notably for Vertical Alignment (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles. nih.gov

The fluorine atoms, being highly electronegative, create a strong dipole moment perpendicular to the long axis of the molecule. The 2,3-difluoro substitution pattern is particularly effective in enhancing this perpendicular dipole moment while minimizing the dipole component parallel to the molecular axis. This specific arrangement leads to a pronounced negative dielectric anisotropy, a critical requirement for VA-LCDs where the liquid crystal molecules are aligned perpendicular to the substrate in the absence of an electric field. nih.govresearchgate.net

Detailed Research Findings:

Research into fluorinated liquid crystals has demonstrated that incorporating the 2,3-difluorophenyl group leads to materials with a favorable combination of properties. These include:

High Negative Dielectric Anisotropy: Essential for low-voltage switching in VA-LCDs. researchgate.net

Low Viscosity: Fluorination can lead to reduced intermolecular interactions, which helps in achieving faster switching times for the display.

A concrete example of a liquid crystal synthesized using a derivative of this compound is trans,trans-4-(2,3-Difluoro-4-methylphenyl)-4'-ethylbicyclohexyl. tcichemicals.com This compound incorporates the core 2,3-Difluoro-4'-methylphenyl structure and is designed for use in liquid crystal mixtures. The synthesis of such molecules typically involves a multi-step process where the acetophenone (B1666503) group is modified and coupled with other cyclic structures (like bicyclohexyl (B1666981) rings) to create the final elongated, rod-like LC molecule.

| Property | Significance in Liquid Crystal Materials | Contribution of the 2',3'-Difluoro-4'-methylphenyl Moiety |

|---|---|---|

| Dielectric Anisotropy (Δε) | Determines the switching behavior of LCs in an electric field. Negative Δε is crucial for VA-LCDs. | The two adjacent fluorine atoms generate a strong dipole moment perpendicular to the molecular axis, inducing a large negative Δε. nih.govresearchgate.net |

| Birefringence (Δn) | The difference in refractive indices for light polarized parallel and perpendicular to the LC director, affecting display brightness and thickness. | The aromatic core contributes to the overall birefringence of the molecule. |

| Viscosity | Affects the switching speed of the liquid crystal display. Lower viscosity is desirable for faster response times. | Fluorine substitution can lower intermolecular forces, helping to reduce viscosity. |

| Mesophase Stability | The temperature range over which the material exhibits liquid crystalline properties (e.g., nematic or smectic phases). | The rigid difluorinated phenyl core is a fundamental building block that influences the formation and stability of desired mesophases. researchgate.net |

Polymer Chemistry and Fluorinated Materials

While less documented than its role in liquid crystals, the structure of this compound suggests its potential as a building block in polymer chemistry, specifically for creating specialized fluorinated materials. The presence of fluorine atoms in a polymer backbone or as side chains can dramatically alter the material's properties.

Fluorinated polymers are a unique class of materials known for a combination of valuable characteristics stemming from the high electronegativity and stability of the carbon-fluorine bond. nih.gov General properties of fluoropolymers include:

High thermal and chemical stability. nih.gov

Low surface energy, leading to hydrophobic and oleophobic properties.

Low coefficient of friction. nih.gov

Excellent weather resistance. nih.gov

The acetophenone functional group offers a reactive site for various polymerization reactions. For instance, derivatives of acetophenone can be used in polycondensation reactions to form resins. A study on the related compound, 4-methyl acetophenone, demonstrated its use in synthesizing a copolymer resin through condensation with phenyl hydrazine (B178648) and formaldehyde. derpharmachemica.com This suggests that this compound could potentially undergo similar reactions to incorporate its fluorinated ring structure into a polymer backbone, thereby creating a new fluorinated resin with distinct properties.

Furthermore, the ketone group could be modified to introduce other polymerizable functionalities, such as vinyl or acrylate (B77674) groups. This would transform the compound into a fluorinated monomer suitable for chain-growth polymerization, leading to fluorinated polyacrylates or polystyrenes. Such polymers are of interest for applications ranging from advanced coatings and low-loss optical fibers to materials for biomedical devices. nih.govmdpi.com

| Potential Polymer Type | Synthetic Route Involving this compound | Anticipated Properties of the Fluorinated Polymer |

|---|---|---|

| Fluorinated Resins | Polycondensation reactions utilizing the reactivity of the acetyl group, analogous to resins made from 4-methyl acetophenone. derpharmachemica.com | Enhanced thermal stability, chemical inertness, and hydrophobicity. |

| Fluorinated Polyacrylates | Chemical modification of the ketone to an acrylate group, followed by free-radical polymerization. | Optical transparency, low refractive index, weatherability, suitable for optical and coating applications. mdpi.com |

| Specialty Polyimides | Use as a precursor to synthesize diamine or dianhydride monomers containing the difluoro-methylphenyl group. | High-temperature resistance, low dielectric constant, and dimensional stability for microelectronics applications. |

Although direct research on polymers synthesized from this compound is not widely published, its structure makes it a promising candidate for the synthesis of novel fluorinated materials with tailored properties for advanced technological applications.

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Routes

A significant challenge in organofluorine chemistry is the development of efficient, safe, and environmentally benign methods for introducing fluorine into organic molecules. numberanalytics.compharmtech.com While synthetic routes to fluorinated acetophenones exist, future research will likely focus on overcoming the limitations of current methods, which often rely on harsh reagents or expensive catalysts. google.comgoogle.com

Key Research Objectives:

Late-Stage Fluorination: A major goal is to develop methods for the late-stage introduction of the 2,3-difluoro pattern onto an existing 4-methylacetophenone scaffold. Such strategies are highly desirable in drug discovery as they allow for the rapid synthesis of analogues from common precursors. pharmtech.com

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for direct functionalization. cas.cn Future work could focus on developing selective catalytic systems that can directly install fluorine atoms at the C2 and C3 positions of a 4-methyl-substituted aromatic ring, offering a more atom-economical approach.

Green Chemistry Approaches: Emphasis will be placed on developing synthetic protocols that align with the principles of green chemistry. This includes the use of safer fluorinating agents, reducing reliance on hazardous solvents, employing catalytic over stoichiometric reagents, and improving energy efficiency. rsc.org For instance, moving away from highly reactive and toxic elemental fluorine towards safer alternatives like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is a continuing trend. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters, especially for potentially hazardous reactions like fluorination. Developing a continuous flow process for the synthesis of 2',3'-Difluoro-4'-methylacetophenone could enhance production efficiency and safety.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Late-Stage C-H Fluorination | Rapid analogue synthesis, modularity | Regioselectivity, catalyst development, functional group tolerance |

| Sustainable Reagents | Reduced environmental impact, improved safety | Lower reactivity of safer agents, cost-effectiveness |

| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design, optimization of reaction kinetics |

| Biocatalysis | High selectivity, mild conditions, sustainability | Discovery of suitable fluorinating enzymes, enzyme stability |

Advanced Mechanistic Understanding of Fluorine's Influence

The presence of two adjacent fluorine atoms on the phenyl ring of this compound creates a unique electronic and steric environment. A deeper understanding of how this specific substitution pattern influences molecular properties and interactions is crucial for its effective utilization.

Conformational Control: The substitution of fluorine, particularly at the ortho position (2'-position), can significantly influence the conformation of the acetyl group relative to the aromatic ring. Studies on 2'-fluoro-substituted acetophenones have shown a strong preference for an s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atom due to electrostatic repulsion. nih.gov Investigating the precise conformational bias induced by the combined 2',3'-difluoro pattern is a key area for future study, as conformation is critical for molecular recognition and biological activity.

Stereoelectronic Effects: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect. tandfonline.com However, it can also act as a weak π-electron donor through resonance. The interplay of these effects from two vicinal fluorine atoms can modulate the reactivity of the ketone, the acidity of adjacent protons, and the electron density of the aromatic ring. Quantifying these stereoelectronic effects through computational modeling and experimental studies will provide a predictive framework for its application. researchgate.net

Non-covalent Interactions: The polarized C-F bond can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. Understanding how the 2',3'-difluoro motif engages with biological targets like proteins and enzymes is essential for designing molecules with enhanced binding affinity. dntb.gov.ua

Rational Design of Highly Potent and Selective Bioactive Molecules

As a known building block for protein degraders, this compound is already positioned within the sphere of medicinal chemistry. calpaclab.com The challenge now is to move beyond its role as a simple scaffold and use its specific properties for the rational design of targeted therapeutics. Rational drug design combines computational methods with synthetic chemistry to create molecules with improved efficacy and selectivity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound core affect biological activity is needed. drugdesign.org By synthesizing a library of derivatives and evaluating their biological effects, researchers can build detailed SAR models. mdpi.com These models can elucidate which structural features are critical for potency and selectivity, guiding the design of next-generation inhibitors or modulators. For instance, studies on other fluorinated scaffolds have shown that strategic halogen substitutions can lead to favorable hydrophobic interactions with target proteins, thereby increasing potency. mdpi.com